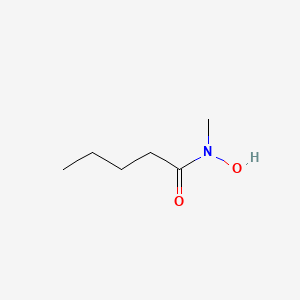

N-methylpentanehydroxamic acid

Description

Properties

CAS No. |

89330-84-7 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

N-hydroxy-N-methylpentanamide |

InChI |

InChI=1S/C6H13NO2/c1-3-4-5-6(8)7(2)9/h9H,3-5H2,1-2H3 |

InChI Key |

DLPRYQTWSHAATR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies

Coupling Reagent-Mediated Synthesis

Principle : Activation of carboxylic acids or esters for nucleophilic attack by N-methylhydroxylamine (CH₃NHOH).

Carboxylic Acid Activation

- Reagents : Pentanoic acid, N-methylhydroxylamine hydrochloride, HATU/TCFH, DMF.

- Procedure :

- Activate pentanoic acid (1 eq) with HATU (1.1 eq) and DIPEA (2 eq) in DMF at 0°C.

- Add N-methylhydroxylamine (1.2 eq), stir at 25°C for 12 h.

- Purify via silica chromatography (ethyl acetate/hexane).

- Yield : 72–85%.

- Mechanism : Uronium-based activation forms a reactive acyloxyphosphonium intermediate, enabling nucleophilic substitution by CH₃NHOH.

Ester Aminolysis

- Reagents : Pentanoate esters (e.g., methyl pentanoate), N-methylhydroxylamine, NaOMe/MeOH.

- Procedure :

- Reflux methyl pentanoate (1 eq) with CH₃NHOH (2 eq) in methanol containing NaOMe (0.1 eq) for 8 h.

- Neutralize with HCl, extract with ethyl acetate.

- Yield : 60–68%.

Advantages : Scalable; avoids moisture-sensitive reagents.

Limitations : Requires excess CH₃NHOH to drive equilibrium.

Enzymatic Synthesis

Principle : Lipase-catalyzed transacylation in biphasic systems.

- Catalyst : Lipozyme TL IM (immobilized Thermomyces lanuginosus lipase).

- Conditions :

- Substrate: Ethyl pentanoate (1 eq), N-methylhydroxylamine (1.5 eq).

- Solvent: Hexane/water (3:1), 40°C, 24 h.

- Yield : 55–59%.

- Optimization :

Advantages : Green chemistry; minimal byproducts.

Challenges : Enzyme cost; slower kinetics compared to chemical methods.

N-Alkylation of Pre-formed Hydroxamic Acids

Principle : Introducing methyl groups via alkylation of pentanehydroxamic acid.

- Reagents : Pentanehydroxamic acid, methyl iodide, K₂CO₃/DMF.

- Procedure :

- Suspend pentanehydroxamic acid (1 eq) in DMF with K₂CO₃ (2 eq).

- Add CH₃I (1.2 eq), stir at 60°C for 6 h.

- Quench with H₂O, extract with CH₂Cl₂.

- Yield : 40–50%.

- Side Reactions : O-Methylation (≤15%); mitigated by using bulky bases (e.g., DBU).

Optimization and Reaction Conditions

Table 1. Comparative Analysis of Synthetic Methods

Critical Parameters :

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-methylpentanehydroxamic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine salts, methyl halides, and catalytic systems. Reaction conditions often involve specific temperatures and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxylamine salts typically produces hydroxamic acids, while methylation reactions yield N-methylated derivatives .

Scientific Research Applications

N-methylpentanehydroxamic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methylpentanehydroxamic acid involves its ability to chelate metal ions, which is crucial for its inhibitory effects on metalloproteases and histone deacetylases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to various biological effects such as the regulation of gene expression and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

- N-Methylation : The addition of a methyl group to the hydroxamate nitrogen (e.g., compound 5) drastically reduces bioactivity, likely due to steric hindrance and conformational preferences .

- Alkyl Chain Length : Longer chains (e.g., octadecanamide derivatives) may enhance lipophilicity but are understudied in biological contexts .

- Aromatic vs. Aliphatic Substituents: N-Phenylbenzohydroxamic acid (aromatic) is employed in industrial applications (e.g., metal extraction), whereas aliphatic variants like pentanehydroxamic acid exhibit pronounced biological effects .

Research Findings and Implications

Conformational Flexibility : Methylation restricts rotational freedom, favoring suboptimal conformers for biological targets. This underscores the importance of dynamic structural analysis in drug design .

Synthetic Challenges : N-Methylation introduces synthetic complexity and reduces yields, necessitating optimized protocols for industrial-scale production .

Structure-Activity Relationships (SAR) : The 2,000-fold potency drop in N-methylpentanehydroxamic acid versus its parent compound provides a cautionary benchmark for hydroxamate-based drug development .

Q & A

Q. What are the established synthetic routes for N-methylpentanehydroxamic acid, and how do reaction conditions influence product purity?

Methodological answer: The compound is commonly synthesized via coupling of N-methylhydroxylamine with pentanoyl chloride in a basic medium at 0–5°C. Critical parameters include maintaining anhydrous conditions to avoid hydrolysis and using stoichiometric equivalents of reactants to minimize byproducts like O-acylated derivatives. Purity is typically verified via HPLC (≥98%) and NMR spectroscopy (absence of extraneous peaks at δ 2.1–2.5 ppm for acylated impurities) .

Q. Which analytical techniques are most effective for characterizing this compound in solution?

Methodological answer: Reverse-phase HPLC with UV detection (λ = 220–240 nm) is preferred for quantifying the compound in aqueous matrices. For structural confirmation, -NMR (e.g., hydroxamate proton at δ 8.9–9.2 ppm) and FT-IR (C=O stretch at 1640–1660 cm) are critical. Mass spectrometry (ESI-MS, [M+H] ≈ 146 m/z) provides additional validation .

Q. How does pH affect the stability of this compound during storage?

Methodological answer: The compound undergoes hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Stability studies recommend storing solutions at pH 6–8 (buffered with 10 mM phosphate) at 4°C, with degradation monitored via kinetic assays over 72 hours. Hydrolysis products include pentanoic acid and N-methylhydroxylamine, detectable via TLC or GC-MS .

Q. What in vitro assays are used to evaluate the metal-chelating activity of this compound?

Methodological answer: Competitive chelation assays with Fe(III) or Cu(II) ions are standard. UV-Vis spectrophotometry (absorbance shifts at 300–500 nm) quantifies binding constants. For example, a 1:1 stoichiometry with Fe is confirmed via Job’s plot analysis, with log K values ≥ 4.2 indicating strong chelation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in studies of this compound’s redox behavior?

Methodological answer: Discrepancies in redox potentials (e.g., −0.2 V vs. −0.35 V vs. Ag/AgCl) may arise from oxygen interference or electrode passivation. Controlled experiments under nitrogen atmosphere and cyclic voltammetry with freshly polished electrodes are advised. Statistical validation (e.g., ANOVA for triplicate runs) reduces variability .

Q. What computational strategies predict the compound’s binding affinity for metalloenzymes?

Methodological answer: Molecular docking (AutoDock Vina) combined with DFT calculations (B3LYP/6-31G*) models interactions with active sites (e.g., histone deacetylases). Key parameters include ligand tautomerization (hydroxamate vs. aci-nitro forms) and solvation energy corrections. Validation via X-ray crystallography is ideal .

Q. How does this compound’s chelation efficiency vary in biological matrices like serum?

Methodological answer: Competitive binding assays in human serum (10% v/v) quantify metal sequestration against endogenous ligands (e.g., transferrin). ICP-MS measures free metal ions pre- and post-incubation. Correction for matrix effects (e.g., protein binding via ultrafiltration) is critical .

Q. What experimental designs mitigate interference from N,O-acylotropy during kinetic studies?

Methodological answer: The compound’s tendency for N,O-acylotropy (equilibrium constant K ≈ 0.8 at 25°C) complicates rate measurements. Low-temperature stopped-flow spectroscopy (−10°C in DMSO/water) or isotopic labeling (-hydroxylamine) can isolate reaction pathways .

Q. How can researchers optimize solid-phase extraction (SPE) protocols for isolating this compound from environmental samples?

Methodological answer: C18 SPE cartridges preconditioned with methanol/water (50:50) achieve ≥90% recovery. Elution with acetonitrile:0.1% formic acid (70:30) minimizes co-elution of humic acids. Validation via spike-recovery tests (RSD < 5%) ensures reproducibility .

Q. What strategies validate the compound’s role in inhibiting bacterial biofilms without cytotoxicity?

Methodological answer: Dual-assessment using crystal violet biofilm assays (OD) and mammalian cell viability (MTT assay, IC > 100 μM). Confocal microscopy with LIVE/DEAD staining (SYTO 9/propidium iodide) confirms biofilm disruption without membrane damage .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.